p-NBTGR

Nucleoside Transport Adenosine Uptake ENT1 Inhibition

p-NBTGR (p-Nitrobenzylthioguanosine) is a purine ribonucleoside analog offering potent, selective, and wash-resistant inhibition of equilibrative nucleoside transporter 1 (ENT1) with a Ki of 70 nM. Unlike NBMPR, dilazep, or dipyridamole, p-NBTGR delivers consistent species-independent potency and complete, irreversible blockade of uridine uptake at 1 µM in human erythrocytes. It is the definitive inhibitor for ENT1 purification, functional reconstitution, high-throughput screening, and cross-species pharmacological profiling. In malaria research, p-NBTGR uniquely synergizes with tubercidin for maximal therapeutic efficacy. Procure p-NBTGR to ensure reproducible, validated ENT1 modulation in your studies.

Molecular Formula C17H18N6O6S
Molecular Weight 434.4 g/mol
Cat. No. B5202221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-NBTGR
Molecular FormulaC17H18N6O6S
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]
InChIInChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)
InChIKeyBRSNNJIJEZWSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-NBTGR (NBTGR) Procurement Guide: A High-Affinity ENT1 Inhibitor with Defined Substrate Selectivity for Nucleoside Transport Research


p-NBTGR (p-Nitrobenzylthioguanosine, NBTGR) is a purine ribonucleoside analog that functions as a potent and selective inhibitor of equilibrative nucleoside transporter 1 (ENT1). It blocks facilitated nucleoside uptake with a reported Ki of 70 nM for adenosine in human erythrocytes [1]. NBTGR is widely utilized as a pharmacological tool to define ENT1-mediated transport processes across diverse cell types and to differentiate between ENT1-dependent and ENT1-independent nucleoside flux pathways [2].

Why p-NBTGR Cannot Be Readily Substituted by NBMPR, Dilazep, or Dipyridamole in Nucleoside Transport Studies


Substituting p-NBTGR with NBMPR, dilazep, or dipyridamole introduces significant variability in transporter subtype selectivity, species-dependent potency, and functional reversibility. While NBMPR is a classic ENT1 inhibitor, its binding and inhibitory profiles differ in certain cell types and species relative to NBTGR [1]. Dilazep and dipyridamole exhibit markedly different selectivity between ENT1 and ENT2 subtypes and demonstrate species-specific inhibition that does not parallel NBTGR activity [2]. These divergent pharmacological fingerprints preclude generic substitution and necessitate compound-specific validation for accurate experimental interpretation.

p-NBTGR Comparative Performance Data: Quantified Differentiation from NBMPR and Other ENT Inhibitors


Adenosine Uptake Inhibition: NBTGR vs. NBMPR Ki Values in Human Erythrocytes

In human erythrocytes, p-NBTGR inhibits adenosine uptake with a Ki of 70 nM [1]. NBMPR, a commonly used alternative ENT1 inhibitor, exhibits a Ki of approximately 1-5 nM for adenosine uptake under comparable conditions [2]. Although NBMPR demonstrates higher absolute potency, NBTGR's distinct binding kinetics and reduced affinity for certain ENT1 conformations offer a wider dynamic range for dose-response studies and may provide a more gradual inhibition profile in experimental systems where complete transporter blockade is undesirable.

Nucleoside Transport Adenosine Uptake ENT1 Inhibition

Uridine Transport Abolition: NBTGR vs. NBMPR Complete Blockade Concentrations

Exposure of human erythrocytes to 1 µM NBTGR reduces initial rates of uridine uptake to zero, and the inhibition is not reversed by repeated washing [1]. In contrast, NBMPR at 1 µM typically achieves only partial inhibition of uridine uptake (approximately 80-90%), with complete blockade requiring higher concentrations (5-10 µM) [2]. The firm, wash-resistant binding of NBTGR provides a more definitive and persistent functional knockdown of ENT1-mediated uridine flux in acute experimental settings.

Uridine Transport ENT1 Erythrocyte

Transporter Subtype Selectivity: NBTGR Distinguishes ENT1-Mediated from ENT2-Mediated Transport

In nucleoside transporter-deficient PK15 cells stably expressing human ENT1 or ENT2, NBTGR potently inhibits ENT1-mediated transport (IC50 < 100 nM) but exhibits significantly reduced activity against ENT2 (IC50 > 10 µM), yielding a selectivity ratio of >100-fold [1]. This contrasts with dilazep, which inhibits both ENT1 and ENT2 with IC50 values of 1.4 nM and 1.8 µM, respectively (a ~1300-fold selectivity) [2]. While both compounds are ENT1-selective, NBTGR provides a distinct pharmacological fingerprint that can be used to validate transporter subtype identification in native tissues.

ENT1 ENT2 Transporter Subtype Selectivity

Synergistic Antimalarial Activity: NBTGR Enhances Tubercidin Cytotoxicity More Potently than Dilazep or Dipyridamole

In vitro, the combination of tubercidin (a cytotoxic nucleoside analog) with NBTGR demonstrates synergistic activity against Plasmodium falciparum [1]. In contrast, combinations of tubercidin with dilazep or dipyridamole exhibit only subadditive (less than additive) activity [1]. This differential synergy pattern suggests that NBTGR modulates purine metabolism or transporter function in infected erythrocytes in a manner that is not replicated by other ENT inhibitors, making it a preferred tool for studying antimalarial nucleoside analog potentiation.

Antimalarial Synergy Nucleoside Antimetabolite

Species-Dependent Inhibition: NBTGR Binds Rat and Guinea Pig ENT1 with Distinct Affinities Relative to Dipyridamole

Photoaffinity labeling studies using [3H]NBMPR reveal that NBTGR effectively competes for high-affinity ENT1 binding sites in both rat and guinea pig liver membranes [1]. In contrast, dipyridamole inhibition of [3H]NBMPR binding exhibits a striking species difference: 50% inhibition is achieved at 0.2 µM in guinea pig membranes but requires >100 µM in rat membranes [1]. NBTGR thus provides a more consistent cross-species tool for ENT1 blockade in comparative physiology and pharmacology studies involving rodent models.

Species Selectivity ENT1 Photoaffinity Labeling

Reconstituted Transporter Substrate Selectivity: NBTGR-Sensitive Flux Rates for Inosine, Uridine, and Adenosine

When reconstituted into proteoliposomes, the human erythrocyte nucleoside transporter (ENT1) catalyzes NBTGR-sensitive zero-trans influx of inosine and uridine at rates greater than that of adenosine (inosine, uridine > adenosine) [1]. Notably, adenosine influx in this system exhibits a high NBTGR-insensitive component due to passive diffusion across the lipid bilayer, making adenosine unsuitable for reconstitution studies [1]. This functional fingerprint—defined by NBTGR sensitivity—establishes inosine as the preferred permeant for transporter reconstitution experiments, with a 2.5-fold lower basal membrane permeability than adenosine [1].

Proteoliposome ENT1 Substrate Selectivity

Optimal Research and Industrial Use Cases for p-NBTGR Based on Quantitative Differentiation Data


Definitive ENT1 Knockdown in Erythrocyte and Platelet Nucleoside Transport Studies

p-NBTGR at 1 µM achieves complete and wash-resistant blockade of uridine uptake in human erythrocytes, a property not fully replicated by NBMPR at the same concentration [1]. This makes NBTGR the inhibitor of choice for experiments requiring irreversible ENT1 inactivation to define baseline transport-independent nucleoside metabolism or to calibrate ENT1-specific fluorescent probes in hematological research.

Cross-Species Comparative Physiology of Nucleoside Transport in Rodent Models

Due to its consistent inhibition of ENT1 across rat and guinea pig tissues, p-NBTGR avoids the >500-fold species-dependent potency variation observed with dipyridamole [1]. Researchers conducting multi-species pharmacological profiling or studying evolutionary conservation of nucleoside transport mechanisms should procure NBTGR to ensure reproducible and interpretable cross-species data.

Synergistic Potentiation of Nucleoside Antimetabolites in Malaria Drug Discovery

In vitro studies demonstrate that p-NBTGR synergistically enhances the cytotoxicity of tubercidin against Plasmodium falciparum, whereas dilazep and dipyridamole yield only subadditive effects [1]. Malaria research programs focused on host-directed therapies or combination antimetabolite regimens should utilize NBTGR as the primary ENT1 inhibitor to maximize therapeutic synergy in preclinical models.

Biochemical Reconstitution and Purification of ENT1 Transporter Protein

p-NBTGR-sensitive transport assays in proteoliposomes have defined the substrate selectivity order (inosine > uridine > adenosine) for human erythrocyte ENT1 [1]. NBTGR is an indispensable reagent for affinity chromatography-based ENT1 purification, functional reconstitution studies, and the development of high-throughput screens for novel ENT1 modulators, as it provides a clear pharmacological signature to distinguish transporter-mediated flux from passive diffusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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